3,4-difluoro-N-(pentan-3-yl)aniline
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Overview
Description
3,4-Difluoro-N-(pentan-3-yl)aniline is an organic compound characterized by the presence of two fluorine atoms on the benzene ring and an aniline group substituted with a pentan-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(pentan-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline.
Alkylation: The aniline is subjected to alkylation using 3-pentanone in the presence of a suitable base, such as potassium carbonate, and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or toluene.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol under reflux.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or partially reduced intermediates.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-N-(pentan-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(pentan-3-yl)aniline exerts its effects depends on its specific application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the pentan-3-yl substitution, making it less hydrophobic and potentially less bioactive.
3,4-Dimethyl-N-(pentan-3-yl)aniline: Similar structure but with methyl groups instead of fluorine atoms, leading to different reactivity and properties.
Uniqueness
3,4-Difluoro-N-(pentan-3-yl)aniline is unique due to the presence of both fluorine atoms and the pentan-3-yl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications where such characteristics are desired.
Properties
Molecular Formula |
C11H15F2N |
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Molecular Weight |
199.24 g/mol |
IUPAC Name |
3,4-difluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-8(4-2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
KSVKUZYCJTXGMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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